molecular formula C16H14F2N2O3S B4901875 1-acetyl-N-(2,6-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-(2,6-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B4901875
M. Wt: 352.4 g/mol
InChI Key: BWQOFMPBUAWIPN-UHFFFAOYSA-N
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Description

1-acetyl-N-(2,6-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an indole core, acetyl group, and sulfonamide moiety. The presence of fluorine atoms in the phenyl ring further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(2,6-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: The final step involves acetylation of the nitrogen atom using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2,6-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

1-acetyl-N-(2,6-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2,6-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the sulfonamide group is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-N-(2,6-dimethylphenyl)-2,3-dihydro-1H-indole-5-sulfonamide
  • 1-acetyl-N-(2,6-dichlorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide
  • 1-acetyl-N-(2,6-dibromophenyl)-2,3-dihydro-1H-indole-5-sulfonamide

Uniqueness

1-acetyl-N-(2,6-difluorophenyl)-2,3-dihydro-1H-indole-5-sulfonamide is unique due to the presence of fluorine atoms in the phenyl ring. Fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-acetyl-N-(2,6-difluorophenyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c1-10(21)20-8-7-11-9-12(5-6-15(11)20)24(22,23)19-16-13(17)3-2-4-14(16)18/h2-6,9,19H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQOFMPBUAWIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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